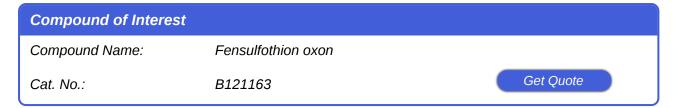


Fensulfothion Oxon: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 6552-21-2

This in-depth technical guide provides a comprehensive overview of **fensulfothion oxon**, a significant metabolite of the organothiophosphate insecticide fensulfothion. This document is intended for researchers, scientists, and professionals in drug development and toxicology. It details the compound's chemical and physical properties, toxicological profile, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

Fensulfothion oxon, with the IUPAC name diethyl (4-methylsulfinylphenyl) phosphate, is the oxygen analog of fensulfothion.[1] The replacement of the thione sulfur with oxygen in the phosphate group significantly increases its toxicity.

Table 1: Physicochemical Properties of **Fensulfothion Oxon** and Related Compounds



Property	Fensulfothion Oxon	Fensulfothion	Fensulfothion Oxon Sulfone
CAS Number	6552-21-2[2]	115-90-2[3]	6132-17-8[4]
Molecular Formula	C11H17O5PS[1][2]	C11H17O4PS2[3]	C11H17O6PS[4]
Molecular Weight	292.29 g/mol [1][2]	308.35 g/mol [5]	308.29 g/mol [4]
Physical State	Solid[6] or oily liquid	Oily yellow or brown liquid[3]	Not specified
Boiling Point	Not available	138-141 °C at 0.01 mmHg[7]	Not available
Density	Not available	1.202 g/mL at 20 °C[3]	Not available
Water Solubility	Not available	1540 mg/L at 20 °C[8]	Not available
Solubility in Organic Solvents	Soluble in chloroform, ethyl acetate, methanol (sparingly) [9]	Soluble in most organic solvents except aliphatics[3][7]	Not available
Vapor Pressure	Not available	5 x 10 ⁻⁵ mmHg at 25 °C[3]	Not available

Toxicological Profile

Fensulfothion and its metabolites are highly toxic. The oxon form is a more potent inhibitor of acetylcholinesterase, making it of significant toxicological interest.

Table 2: Acute Toxicity of Fensulfothion



Test	Species	Route	Value	Reference
LD50	Rat (male)	Oral	4 mg/kg	[10]
LD50	Rat (female)	Oral	1.8 mg/kg	[10]
LD50	Rat (male)	Dermal	14-30 mg/kg	[10]
LD50	Rat (female)	Dermal	3.5-3.0 mg/kg	[10]
LC50	Rat	Inhalation	113 mg/m³ (1- hour exposure)	[10]
LC50	Rat	Inhalation	29.5 mg/m³ (4- hour exposure)	[10]
LD50	Mallard duck	Oral	0.749 mg/kg	[11]
LD50	House sparrow	Oral	0.32 mg/kg	[11]

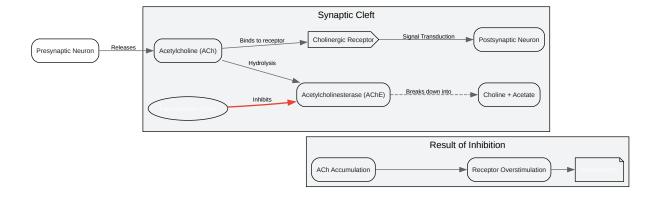
Note: Specific LD50/LC50 values for **fensulfothion oxon** are not readily available in the searched literature, but it is widely cited as being more toxic than the parent fensulfothion.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **fensulfothion oxon** is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

By inhibiting AChE, **fensulfothion oxon** leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts normal nerve function, leading to a range of toxic effects.





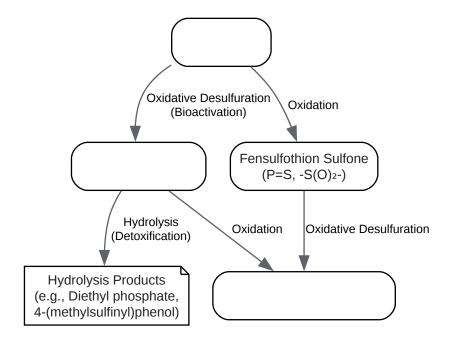
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Mechanism of Acetylcholinesterase Inhibition by Fensulfothion Oxon.

Metabolic Pathway

Fensulfothion is metabolized in biological systems and the environment through oxidation and hydrolysis. The initial oxidation of the thioether group leads to the formation of fensulfothion sulfoxide and fensulfothion sulfone. A critical activation step is the oxidative desulfuration of the phosphorothioate group (P=S) to a phosphate group (P=O), which forms the more potent acetylcholinesterase inhibitor, **fensulfothion oxon**.





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Metabolic Pathway of Fensulfothion.

Experimental Protocols Synthesis of Fensulfothion Oxon

A common method for the synthesis of **fensulfothion oxon** is the oxidation of fenthion. A detailed protocol is outlined below, adapted from synthetic procedures for similar organophosphate oxons.

Materials:

- Fenthion
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

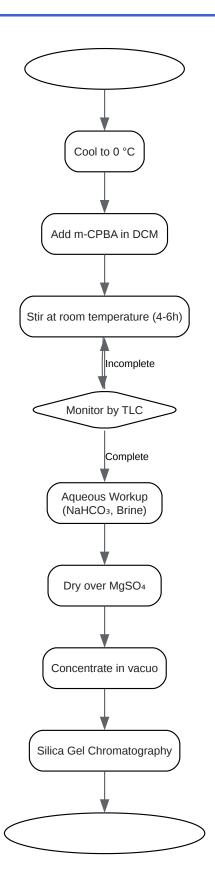


· Hexane and ethyl acetate for elution

Procedure:

- Dissolve fenthion in dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the fenthion solution with continuous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess m-CPBA and the by-product m-chlorobenzoic acid.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **fensulfothion oxon**.





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Workflow for the Synthesis of Fensulfothion Oxon.



Analytical Method: UPLC-MS/MS for Fensulfothion Oxon in Food Matrices

This protocol is based on a validated method for the simultaneous analysis of fenthion and its metabolites.[12][13]

Sample Preparation (QuEChERS Method):

- Homogenize 10 g of the food sample.
- For dry samples like rice, add 10 mL of water and let it hydrate for 30 minutes.
- Add 10 mL of acetonitrile and shake vigorously for 1 minute.
- Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take an aliquot of the acetonitrile supernatant and mix it with a dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.
- Vortex and centrifuge.
- Filter the supernatant into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

- UPLC System: Waters Acquity UPLC or similar.
- Column: C18 column (e.g., 2.1 x 100 mm, 1.7 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient: A suitable gradient to separate the analytes.



• Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

Mass Spectrometer: Triple quadrupole mass spectrometer.

Ionization Mode: Positive electrospray ionization (ESI+).

• Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for **fensulfothion oxon** should be optimized.

Table 3: Example MRM Transitions for Fensulfothion Oxon

Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
293.1	155.1	127.1	Optimized for the instrument

Acetylcholinesterase Inhibition Assay

This protocol is a general method for determining the inhibitory activity of **fensulfothion oxon** on acetylcholinesterase, based on the Ellman method.

Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant).
- Acetylthiocholine iodide (ATCI) as the substrate.
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.
- Phosphate buffer (pH 8.0).
- **Fensulfothion oxon** stock solution in a suitable solvent (e.g., DMSO).
- 96-well microplate reader.



Procedure:

- Prepare a series of dilutions of **fensulfothion oxon** in phosphate buffer.
- In a 96-well plate, add the phosphate buffer, DTNB solution, and the fensulfothion oxon dilutions.
- Add the AChE solution to each well (except for the blank) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the ATCI solution to all wells.
- Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.
- The rate of the reaction is determined by the change in absorbance over time.
- Calculate the percentage of inhibition for each concentration of fensulfothion oxon compared to the uninhibited control.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide provides a foundational understanding of **fensulfothion oxon** for research and developmental purposes. Due to its high toxicity, all handling and experimental procedures should be conducted with appropriate safety precautions in a certified laboratory setting.

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- To cite this document: BenchChem. [Fensulfothion Oxon: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121163#fensulfothion-oxon-cas-number-and-properties]

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